2-Methyl-5-nitronicotinamide
Overview
Description
2-Methyl-5-nitronicotinamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitronicotinamide can be synthesized through several methods. One common route involves the nitration of 2-methyl-5-nitropyridine followed by the conversion to the corresponding amide. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then treated with ammonia or an amine to form the amide.
Another method involves the direct nitration of 2-methyl-5-nicotinamide using a nitrating agent such as fuming nitric acid. This reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and process analytical technology (PAT) can help optimize reaction conditions and monitor the synthesis in real-time.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitronicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium alkoxide in alcohol, primary or secondary amines in aprotic solvents.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: 2-Methyl-5-aminonicotinamide.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitronicotinamide.
Scientific Research Applications
2-Methyl-5-nitronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying the role of nitroaromatic compounds in biological systems and their interactions with biomolecules.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitronicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, this compound can induce cell death in cancer cells that rely on this enzyme for survival.
In biological systems, the nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative stress and damage to cellular components. This property is exploited in research to study the effects of oxidative stress on cells and tissues.
Comparison with Similar Compounds
2-Methyl-5-nitronicotinamide can be compared with other nitroaromatic compounds and nicotinamide derivatives:
5-Nitronicotinamide: Similar in structure but lacks the methyl group at the 2-position. It has similar biological activities but may differ in potency and selectivity.
2-Methyl-4-nitronicotinamide: The nitro group is positioned differently, which can affect its reactivity and biological activity.
2-Methyl-6-nitronicotinamide: The nitro group is at the 6-position, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-methyl-5-nitropyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-4-6(7(8)11)2-5(3-9-4)10(12)13/h2-3H,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVQIOQFZXJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613204 | |
Record name | 2-Methyl-5-nitropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27715-68-0 | |
Record name | 2-Methyl-5-nitropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.